molecular formula C5H5N3O3 B1361624 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide CAS No. 769-97-1

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B1361624
CAS No.: 769-97-1
M. Wt: 155.11 g/mol
InChI Key: HKFHIZASFFTQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a chemical compound with the molecular formula C5H5N3O3. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pyrimidine ring structure, which is a common motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves the condensation of urea with malonic acid derivatives under acidic or basic conditions. One common method is the Biginelli reaction, which involves the use of urea, an aldehyde, and a β-keto ester . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, crystallization and recrystallization techniques are used to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is unique due to its specific functional groups and its ability to undergo a wide range of chemical reactions. Its diverse applications in various fields further highlight its importance and versatility .

Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-4(10)2-1-3(9)8-5(11)7-2/h1H,(H2,6,10)(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFHIZASFFTQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290115
Record name 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-97-1
Record name NSC66692
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66692
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 4
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 6
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Customer
Q & A

Q1: What is the main focus of the research paper regarding 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamides?

A1: The paper focuses on a novel method for synthesizing 1- and 1,5-substituted orotamides (2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamides). The researchers describe a regiospecific ring-transformation of 1,3-di- or 1,3,4-trisubstituted maleimides as a starting point for their synthesis. [] This provides a new route to these compounds, which could be valuable for further research into their properties and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.